molecular formula C9H13NO3 B1454375 Methyl 3-oxoquinuclidine-2-carboxylate CAS No. 1219175-35-5

Methyl 3-oxoquinuclidine-2-carboxylate

Cat. No.: B1454375
CAS No.: 1219175-35-5
M. Wt: 183.2 g/mol
InChI Key: PUPPFEWYXWPJHY-UHFFFAOYSA-N
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Description

Methyl 3-oxoquinuclidine-2-carboxylate is a chemical compound that belongs to the class of quinuclidine derivatives. It is a versatile molecule that has gained significant attention in various fields of research, including medicinal, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxoquinuclidine-2-carboxylate typically involves the reaction of quinuclidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 3-oxoquinuclidine-2-carboxylic acid with methanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxoquinuclidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinuclidine derivatives.

    Reduction: Reduction reactions can yield different quinuclidine-based alcohols.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted quinuclidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinuclidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Methyl 3-oxoquinuclidine-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-oxoquinuclidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: A parent compound with similar structural features.

    Quinuclidine derivatives: Various derivatives with different functional groups and properties.

Uniqueness

Methyl 3-oxoquinuclidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

methyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-13-9(12)7-8(11)6-2-4-10(7)5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPPFEWYXWPJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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